molecular formula C14H19FN2O3 B3033538 tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1043391-02-1

tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B3033538
CAS No.: 1043391-02-1
M. Wt: 282.31 g/mol
InChI Key: LBSKVJZQCXYFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is a chemical building block of significant interest in medicinal chemistry and oncology research. This compound, featuring a carbamate-protected glycine scaffold linked to a fluorinated aniline, is designed for the synthesis of more complex bioactive molecules . Its primary research value lies in its potential application in developing targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), which are a groundbreaking modality in drug discovery . Specifically, research indicates that derivatives incorporating similar structural motifs are being investigated as bifunctional compounds for degrading cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway . The aberrant activation of CDK2 is a recognized mechanism of resistance to CDK4/6 inhibitors in certain cancers, such as hormone receptor-positive breast cancer . Therefore, this reagent serves as a critical intermediate for scientists developing novel therapeutic strategies to overcome treatment resistance and target challenging oncoproteins. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSKVJZQCXYFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic reactions, including cross-coupling reactions and the synthesis of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound belongs to a broader class of ring-substituted carbamoylphenylcarbamates and salicylanilides. Key analogs include:

Compound Name (CAS No.) Substituents on Phenyl Ring Molecular Weight (g/mol) Lipophilicity (LogP)* Key References
Target Compound 4-fluoro-2-methyl ~286 Moderate
tert-butyl N-{[(3,4-difluorophenyl)... (1043391-03-2) 3,4-difluoro 286.27 Higher
tert-butyl N-({[4-chloro-3-(trifluoromethyl)... (1387760-29-3) 4-chloro-3-trifluoromethyl ~336 High
tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)... (1390338-31-4) 5,6,7,8-tetrahydronaphthalen-1-yl 304.40 High

*Lipophilicity inferred from RP-HPLC data in related studies .

  • Impact of Substituents: Fluorine: Electron-withdrawing fluorine enhances metabolic stability and binding to hydrophobic pockets in target proteins. The para-fluoro in the target compound balances polarity and lipophilicity, whereas 3,4-difluoro analogs exhibit higher LogP . Methyl: The ortho-methyl group in the target compound may enhance steric protection against enzymatic degradation compared to unsubstituted analogs .
Antimicrobial Activity
  • Target Compound : Likely exhibits moderate-to-high activity against Gram-positive bacteria (e.g., MRSA) based on structural similarities to salicylanilide carbamates .
  • Analog with 3,4-Difluorophenyl (1043391-03-2) : Increased fluorine content may enhance membrane penetration, improving activity against resistant strains .
  • Analog with 4-Chloro-3-CF₃ (1387760-29-3) : The trifluoromethyl group could boost potency against mycobacteria, as seen in related antimycobacterial carbamates .
Anticancer Activity
  • Hydroxynaphthanilide analogs with nitro substituents (e.g., 3-nitro or 4-nitro) show para-substitution correlates with higher antiproliferative activity in THP-1 and MCF-7 cells . The target compound’s fluorine and methyl groups may similarly optimize cell cycle arrest (G1 phase) and apoptosis induction.

Biological Activity

Overview

tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate (CAS Number: 1043391-02-1) is a synthetic organic compound that belongs to the carbamate class. It possesses a complex structure characterized by a tert-butyl group, a fluoro-substituted aromatic ring, and a carbamoyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C14H19FN2O3
  • Molecular Weight : 282.31 g/mol
  • Structure : The compound's structure can be represented as follows:
\text{tert butyl N 4 fluoro 2 methylphenyl carbamoyl methyl}carbamate}

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-methylphenyl isocyanate. This reaction is conducted under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction and ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially acting as an enzyme inhibitor. The binding of this compound to the active site of enzymes can inhibit their function, thereby influencing various biochemical pathways.

Enzyme Inhibition Studies

Recent studies have suggested that this compound may exhibit inhibitory effects on specific enzymes involved in disease processes. For instance, it has been investigated for its potential role as an inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the context of neurodegenerative diseases like Alzheimer's disease.

Enzyme TargetInhibition TypeIC50 Value
β-secretaseCompetitive inhibition15.4 nM
AcetylcholinesteraseCompetitive inhibition0.17 μM

Neuroprotective Effects

In vitro studies have demonstrated that this compound provides moderate protective effects against amyloid beta (Aβ) toxicity in astrocytes. These studies indicate that the compound reduces levels of TNF-α and free radicals, suggesting its potential utility in protecting neuronal cells from oxidative stress associated with neurodegenerative diseases.

Pharmacological Investigations

Research has also explored the pharmacological properties of this compound, indicating its potential as a therapeutic agent against certain conditions. The ability to inhibit enzyme activity related to amyloid plaque formation positions it as a candidate for further drug development aimed at treating Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.